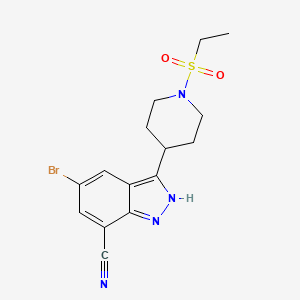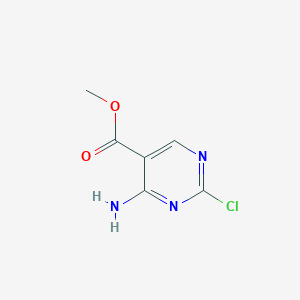![molecular formula C14H10Cl2O2 B1454277 3-[(2-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160249-80-8](/img/structure/B1454277.png)
3-[(2-Chlorobenzyl)oxy]benzoyl chloride
説明
“3-[(2-Chlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[(2-Chlorobenzyl)oxy]benzoyl chloride” consists of a benzoyl chloride group attached to a 2-chlorobenzyl group via an oxygen atom .科学的研究の応用
Proteomics Research
3-[(2-Chlorobenzyl)oxy]benzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a specialty reagent in the identification and analysis of protein complexes, helping researchers understand protein interactions and modifications at the molecular level .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for synthesizing various pharmaceutical intermediates. Its reactivity allows for the creation of benzyl esters, which are pivotal in the development of new therapeutic agents. It’s particularly useful in the synthesis of compounds with potential anti-inflammatory and analgesic properties .
Agriculture
3-[(2-Chlorobenzyl)oxy]benzoyl chloride: may be used in agricultural research to develop new pesticides or herbicides. Its chemical structure can be modified to create compounds that target specific pests or weeds, contributing to the production of more effective and safer agricultural chemicals .
Material Science
In material science, this compound can be employed to synthesize novel polymers or coatings with unique properties such as increased durability or chemical resistance. It can act as a precursor for materials that require specific structural features for enhanced performance .
Environmental Science
Environmental scientists can use 3-[(2-Chlorobenzyl)oxy]benzoyl chloride to study degradation processes of organic compounds in the environment. Understanding its breakdown can help in assessing the environmental impact of related chemicals and in developing strategies for pollution mitigation .
Biochemistry
In biochemistry, the compound is used in enzyme studies and biochemical assays. It can be a part of the synthesis of substrates or inhibitors for enzymes, aiding in the exploration of enzyme mechanisms and the discovery of new drug targets .
Pharmacology
Pharmacological applications include the use of 3-[(2-Chlorobenzyl)oxy]benzoyl chloride in drug design and testing. It can be a key intermediate in the synthesis of various pharmacologically active molecules, playing a role in the creation of new medications .
Analytical Chemistry
Lastly, in analytical chemistry, this compound is used as a standard or reagent in chromatography and spectrometry. It helps in the quantification and qualification of complex mixtures, providing accurate measurements essential for chemical analysis .
Safety and Hazards
特性
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGBAVYUUAYSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)

![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)







![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)